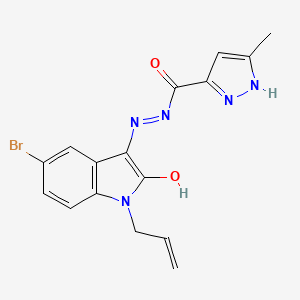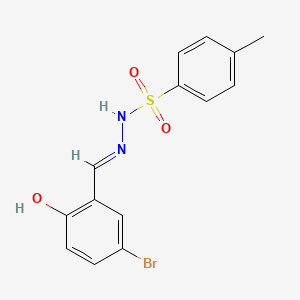![molecular formula C22H17N3O4S B6126292 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B6126292.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide, also known as BMN-673, is a novel PARP (Poly ADP-ribose polymerase) inhibitor. It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various cancers.
Mécanisme D'action
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide is a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2. PARP inhibition leads to the accumulation of DNA damage, which ultimately leads to cell death. This compound has shown to be highly selective for PARP1 and PARP2, which are the most important enzymes involved in DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have potent activity against cancer cells in vitro and in vivo. It has been shown to induce cell death in cancer cells with mutations in BRCA1 and BRCA2 genes. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide is its high selectivity for PARP1 and PARP2. This makes it an attractive candidate for cancer therapy, as it minimizes off-target effects. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide research. One area of interest is the development of combination therapies using this compound and other cancer drugs. Another area of interest is the development of new formulations of this compound that improve its solubility and bioavailability. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in cancer therapy.
Conclusion:
In conclusion, this compound is a promising PARP inhibitor that has shown potent activity against cancer cells in preclinical studies. Its high selectivity for PARP1 and PARP2 makes it an attractive candidate for cancer therapy. Further research is needed to evaluate its safety and efficacy in clinical trials and to explore its potential for combination therapy with other cancer drugs.
Méthodes De Synthèse
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide involves several steps. The starting material is 2-amino-3-chloro-5-methylbenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-6-methylbenzothiazole to obtain the desired intermediate. This intermediate is then reacted with 4-methoxy-3-nitrobenzoic acid to form this compound.
Applications De Recherche Scientifique
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide has been extensively studied for its potential use in cancer therapy. PARP inhibitors work by inhibiting the PARP enzyme, which is involved in DNA repair. Cancer cells with mutations in BRCA1 and BRCA2 genes rely heavily on PARP for DNA repair, and inhibition of PARP leads to cell death. This compound has shown promising results in preclinical studies for the treatment of breast, ovarian, and other types of cancer.
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-13-15(22-24-17-7-3-4-9-20(17)30-22)6-5-8-16(13)23-21(26)14-10-11-19(29-2)18(12-14)25(27)28/h3-12H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWENDCVYMYFIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,5-difluorobenzyl)amino]-1-(2,2-dimethylpropyl)-2-pyrrolidinone](/img/structure/B6126210.png)

![N-[4-(anilinocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B6126221.png)
![3-(3,4-diethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B6126230.png)
![ethyl 2-(benzoylamino)-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6126232.png)
![2-amino-7-[3-(4-methoxyphenyl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6126239.png)

![N-(4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6126249.png)
![1-(3-{[4-(2,2-dimethylpropyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B6126266.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-methoxy-1-methylethyl)piperidine-3-carboxamide](/img/structure/B6126269.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B6126275.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[methyl(3-pyridinylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6126284.png)
![2-(4-bromophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6126290.png)
